molecular formula C25H24F3N5O B286496 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

Cat. No.: B286496
M. Wt: 467.5 g/mol
InChI Key: YOJNLDBOLOUSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine, also known as PTP1B inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications.

Mechanism of Action

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor works by binding to the active site of this compound and inhibiting its activity. This leads to an increase in insulin sensitivity and glucose uptake in cells, as well as inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have various biochemical and physiological effects in cells. Inhibition of this compound activity leads to an increase in insulin sensitivity and glucose uptake in cells, which can help to improve glucose homeostasis in diabetic and obese individuals. In addition, this compound inhibitor has been shown to inhibit cancer cell proliferation and induce apoptosis, which can help to slow down or stop the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor in lab experiments is that it has been extensively studied and optimized for its synthesis method, making it readily available for research purposes. In addition, this compound inhibitor has been shown to have potential therapeutic applications in various diseases, making it a promising target for drug development.
However, one of the limitations of using this compound inhibitor in lab experiments is that it may have off-target effects on other proteins and enzymes, which can affect the interpretation of the results. In addition, the specific dosage and administration of this compound inhibitor may need to be carefully controlled to avoid potential side effects.

Future Directions

There are several future directions for the research of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor. One potential direction is to investigate the potential therapeutic applications of this compound inhibitor in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore the potential combination therapy of this compound inhibitor with other drugs for the treatment of various diseases. Furthermore, the development of more selective and potent this compound inhibitors may help to improve the efficacy and safety of this compound for therapeutic use.

Synthesis Methods

The synthesis method of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves the reaction of 4-bromo-2-fluoroaniline and 3-(trifluoromethyl)phenylboronic acid in the presence of palladium catalysts to form an arylated pyrazolo[3,4-d]pyrimidine intermediate. The intermediate is then reacted with 4-(morpholin-4-yl)phenylpropan-2-ol in the presence of a base to form the final product. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has been extensively researched for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. This compound is a protein tyrosine phosphatase that plays a crucial role in the regulation of insulin signaling and glucose homeostasis. Inhibition of this compound activity has been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential target for the treatment of diabetes and obesity.
In addition, this compound inhibitor has also been investigated for its potential anticancer properties. This compound has been found to play a role in the regulation of various signaling pathways involved in cancer cell growth and survival. Inhibition of this compound activity has been shown to inhibit cancer cell proliferation and induce apoptosis, making it a potential target for the treatment of cancer.

Properties

Molecular Formula

C25H24F3N5O

Molecular Weight

467.5 g/mol

IUPAC Name

4-[1-(4-propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C25H24F3N5O/c1-16(2)17-6-8-20(9-7-17)33-24-21(15-29-33)23(32-10-12-34-13-11-32)30-22(31-24)18-4-3-5-19(14-18)25(26,27)28/h3-9,14-16H,10-13H2,1-2H3

InChI Key

YOJNLDBOLOUSFS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C4=CC(=CC=C4)C(F)(F)F)N5CCOCC5

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C4=CC(=CC=C4)C(F)(F)F)N5CCOCC5

Origin of Product

United States

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